3-Benzyloxy-4-bromo-5-ethoxybenzoic acid
CAS No.:
Cat. No.: VC18387822
Molecular Formula: C16H15BrO4
Molecular Weight: 351.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H15BrO4 |
|---|---|
| Molecular Weight | 351.19 g/mol |
| IUPAC Name | 4-bromo-3-ethoxy-5-phenylmethoxybenzoic acid |
| Standard InChI | InChI=1S/C16H15BrO4/c1-2-20-13-8-12(16(18)19)9-14(15(13)17)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,18,19) |
| Standard InChI Key | LFNPBMGDMMTLIY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C(=CC(=C1)C(=O)O)OCC2=CC=CC=C2)Br |
Introduction
3-Benzyloxy-4-bromo-5-ethoxybenzoic acid is an organic compound characterized by its complex molecular structure, which includes a benzyloxy group, a bromine atom, and an ethoxy group attached to a benzoic acid backbone. The molecular formula for this compound is C16H15BrO4, with a molecular weight of approximately 351.20 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of multiple functional groups that can participate in various chemical reactions.
Synthesis Methods
The synthesis of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid can be achieved through several methods, emphasizing its synthetic accessibility and potential for further modification. These methods typically involve multi-step reactions starting from simpler aromatic compounds, where the introduction of the benzyloxy, bromo, and ethoxy groups is carefully controlled to achieve the desired structure.
Potential Applications
3-Benzyloxy-4-bromo-5-ethoxybenzoic acid has potential applications in various fields, including organic synthesis and medicinal chemistry. Interaction studies involving this compound are crucial for understanding its biological implications. Research on similar compounds indicates that interactions with enzymes or receptors could lead to significant biological effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Benzyloxy-4-methoxybenzoic acid | Contains a methoxy group instead of an ethoxy group | Potentially different solubility and reactivity |
| 4-Bromo-3,5-dimethoxybenzoic acid | Two methoxy groups at different positions | Enhanced electron-donating effects due to multiple methoxy groups |
| Methyl 3-bromo-4-hydroxybenzoate | Hydroxyl group replaces the ethoxy group | Increased polarity and potential hydrogen bonding |
Biological Implications
Investigating the binding affinities and mechanisms of action of 3-Benzyloxy-4-bromo-5-ethoxybenzoic acid through techniques such as molecular docking or enzyme inhibition assays would provide insights into its potential therapeutic roles. The unique combination of functional groups in this compound may lead to unique biological activities and properties that warrant further investigation.
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